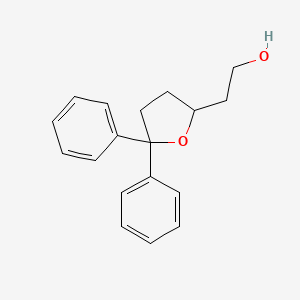
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with two phenyl groups and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol typically involves the reaction of 2-oxolane derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an oxolane derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The oxolane ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Ethylpyridin-2-yl)ethan-1-ol: Similar structure but with an ethylpyridine moiety instead of diphenyl groups.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Contains a nitroimidazole group, differing in both structure and reactivity.
2-[(Oxolan-2-yl)methoxy]ethan-1-ol: Features an oxolane ring with a methoxyethanol group.
Uniqueness
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol is unique due to its specific combination of an oxolane ring with diphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
653569-73-4 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2-(5,5-diphenyloxolan-2-yl)ethanol |
InChI |
InChI=1S/C18H20O2/c19-14-12-17-11-13-18(20-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
Clave InChI |
TZEBZOYTDFSUEM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


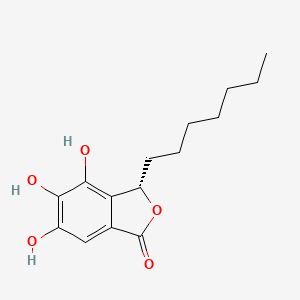
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
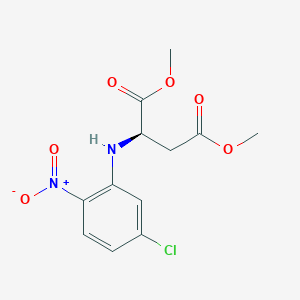
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

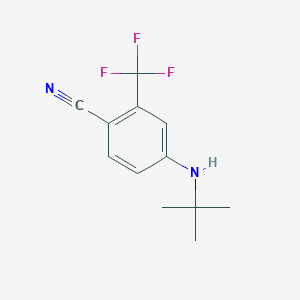
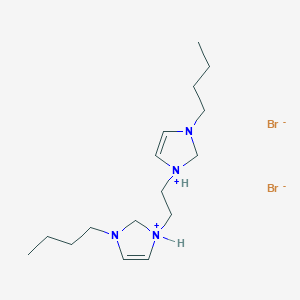
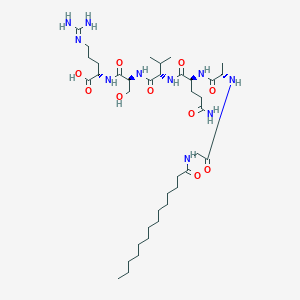
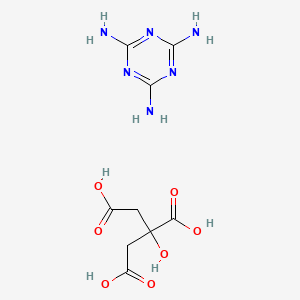
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
